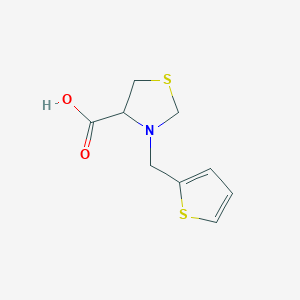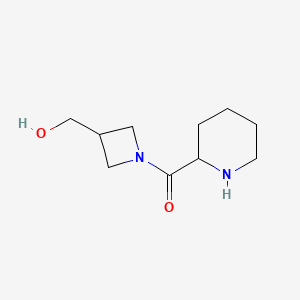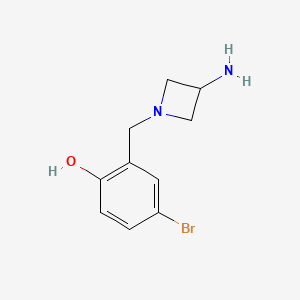
1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
Vue d'ensemble
Description
“1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol” is a chemical compound with the molecular formula C6H11F3N2O. It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 184.16 g/mol. For a more detailed molecular structure analysis, you may want to refer to a database like PubChem .
Physical And Chemical Properties Analysis
For a comprehensive analysis of the physical and chemical properties of “this compound”, you may want to refer to a reliable source or database like PubChem .
Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
Azetidine derivatives serve as key intermediates in the synthesis of a variety of compounds with potential biological activities. For example, azetidin-2-ones have been used as building blocks for preparing trifluoromethyl-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones through various synthetic routes. These transformations highlight the versatility of azetidine derivatives in constructing complex molecular architectures with potential applications in medicinal chemistry and drug design (Dao Thi et al., 2018).
Antibacterial and Antitubercular Activities
Azetidine derivatives have been evaluated for their antibacterial and antitubercular activities. Novel azetidin-2-one analogues incorporating 1, 2, 4-triazole moieties were synthesized and demonstrated significant activity against Mycobacterium tuberculosis, showcasing the potential of azetidine derivatives in the development of new antitubercular agents (Thomas et al., 2014).
Synthesis of Fluorinated Amino Acids and Dipeptides
Azetidine derivatives have been employed in the synthesis of fluorinated amino acids, dipeptides, and fluoro-taxoids, highlighting their importance in the development of novel compounds with enhanced biological properties. These fluorinated derivatives are valuable in pharmaceutical chemistry due to the unique properties imparted by the fluorine atoms (Kuznetsova et al., 2004).
Enzymatic Synthesis of Cyclic Polyamines
The enzymatic synthesis of cyclic polyamines from azetidine derivatives demonstrates an innovative approach to accessing multifunctional polycationic compounds, which have applications in drug and gene delivery. This method showcases the potential of biocatalysis in the efficient synthesis of complex polyamine structures from simple azetidine precursors (Cassimjee et al., 2012).
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5(12)3-11(4-5)2-1-10/h12H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLGEOFWNFGIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1474903.png)








![(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474918.png)
![1,1,1-Trifluoro-3-[(2-methylfuran-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474919.png)
![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)

